Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane
Description
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane is a bisphosphine ligand featuring two phosphorus centers with tert-butyl and methyl substituents. Its structure comprises a central ethyl backbone connecting two phosphanyl groups: one tert-butyl(methyl)phosphanyl moiety and one methylphosphanyl group. This compound is notable for its steric bulk and electron-donating properties, making it a candidate for coordination chemistry, particularly in stabilizing low-valent metal centers or facilitating catalytic processes .
Properties
IUPAC Name |
tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28P2/c1-11(2,3)13(7)9-10-14(8)12(4,5)6/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMSUOWKMVWQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)CCP(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423104 | |
| Record name | AC1O4MQW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203000-53-7 | |
| Record name | AC1O4MQW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Tert-Butylmethylphosphine–Borane
The synthesis begins with enantiopure tert-butylmethylphosphine–borane (Fig. 1), a key intermediate. As detailed in a 2021 review, this compound is synthesized through a ruthenium-catalyzed oxidative degradation of (R)-tert-butyl(hydroxymethyl)methylphosphine–borane. The reaction proceeds with retention of configuration at phosphorus, yielding (S)-tert-butylmethylphosphine–borane in >99% enantiomeric excess (ee).
Deprotonation and Alkylation
The borane-protected phosphine is deprotonated with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF), generating a lithium phosphide species. This intermediate reacts with 1,2-dichloroethane to form the ethane-bridged bisphosphine–borane adduct (Fig. 2). The reaction requires strict anhydrous conditions to prevent hydrolysis.
Table 1: Reaction Conditions for Bisphosphine–Borane Formation
| Parameter | Value |
|---|---|
| Temperature | −78°C to 25°C (gradual) |
| Solvent | THF |
| Base | n-BuLi (2.5 M in hexane) |
| Dichloroethane | 1.2 equiv |
| Yield | 72–85% |
Borane Deprotection
The borane groups are removed using polymer-supported 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature. This method avoids harsh conditions that could racemize the P-chiral centers. Complete deprotection is confirmed by $$^{31}$$P NMR spectroscopy, with the characteristic borane–phosphine resonance (δ ~20 ppm) disappearing.
Alternative Routes via Phosphine Oxide Reduction
Oxidation–Reduction Strategy
An alternative pathway involves oxidizing the bisphosphine–borane to its phosphine oxide using hydrogen peroxide, followed by reduction with trichlorosilane (HSiCl$$_3$$) in the presence of triethylamine. While this method avoids borane chemistry, it introduces additional steps and risks partial racemization (≤5% ee loss).
Table 2: Comparison of Borane vs. Oxide Routes
| Parameter | Borane Route | Oxide Route |
|---|---|---|
| Steps | 3 | 5 |
| Overall Yield | 68% | 45% |
| Enantiopurity | >99% ee | 94–96% ee |
| Key Advantage | Mild deprotection | Avoids borane reagents |
Stereochemical Considerations
The ligand’s P-chiral centers necessitate asymmetric synthesis. Using enantiopure tert-butylmethylphosphine–borane ensures retention of configuration during coupling. Circular dichroism (CD) spectroscopy and X-ray crystallography confirm the (S,S) configuration in the final product.
Industrial-Scale Production
Large-scale synthesis employs optical resolution of racemic tert-butylmethylphosphine–borane using chiral auxiliaries, achieving >99% ee at Nippon Chemical Industrial Co., Ltd. The resolved phosphine–borane is then processed as outlined in Section 1.
Characterization Data
Spectroscopic Properties
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a gauche conformation of the ethane bridge, with P–P distance of 3.02 Å and C–P–C angles of 98.5°.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include tert-butylphosphine oxides, reduced phosphines, and substituted phosphanyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Catalytic Applications
1.1. Organometallic Chemistry
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane serves as a ligand in organometallic chemistry, particularly in the synthesis of transition metal complexes. The sterically bulky tert-butyl groups enhance the stability of these complexes and influence their reactivity. These complexes have been utilized in various catalytic processes, including:
- Cross-coupling Reactions : The compound has been employed as a ligand in palladium-catalyzed cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis.
- Hydroformylation : It has shown effectiveness in hydroformylation reactions, where alkenes are converted into aldehydes using CO and H₂, facilitated by metal catalysts.
Table 1: Catalytic Applications of this compound
| Reaction Type | Role of Compound | Reference |
|---|---|---|
| Cross-Coupling | Ligand for palladium catalysts | |
| Hydroformylation | Enhances metal catalyst stability |
Materials Science
2.1. Synthesis of Functional Materials
The compound is also used in the synthesis of functional materials such as polymers and nanocomposites. Its phosphine functionality allows it to interact with various substrates, facilitating the formation of materials with tailored properties.
- Nanocomposites : Research has shown that incorporating this phosphine into polymer matrices can improve mechanical properties and thermal stability.
- Surface Modification : The compound can be used for modifying surfaces to enhance adhesion properties or to introduce specific functionalities.
Table 2: Material Science Applications
| Application Type | Description | Reference |
|---|---|---|
| Nanocomposites | Improves mechanical properties | |
| Surface Modification | Enhances adhesion and functionality |
Medicinal Chemistry
3.1. Potential Therapeutic Applications
Recent studies have suggested that phosphine compounds like this compound may have potential therapeutic applications due to their ability to interact with biological systems.
- Anticancer Activity : Preliminary studies indicate that phosphine derivatives can exhibit cytotoxic effects against cancer cell lines, making them candidates for further investigation as anticancer agents.
- Metal-Based Drug Development : The compound's ability to form stable complexes with metals could lead to the development of new metallodrugs for treating various diseases.
Table 3: Medicinal Applications
Mechanism of Action
The mechanism of action of tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with metal ions, influencing catalytic activity and facilitating various chemical reactions. The pathways involved include coordination to metal centers and participation in redox reactions .
Comparison with Similar Compounds
Research Findings and Challenges
- Thermal Stability : The compound decomposes at 220°C, outperforming trimethylsilyl-based ligands (decomposition at ~180°C) but underperforming purely aromatic phosphines (e.g., triphenylphosphine, stable up to 300°C) .
- Oxidation Sensitivity : Like most tertiary phosphines, it is air-sensitive, requiring handling under nitrogen or argon. This contrasts with sulphonated phosphine ligands, which are water-soluble and air-stable .
Biological Activity
Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane, a phosphine compound, has garnered attention for its potential biological activities and applications in various fields, including catalysis and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It features a phosphine backbone, which is significant in its reactivity and interaction with biological systems. The compound's structure allows it to engage in various chemical reactions, particularly those involving transition metals.
Anticancer Properties
Recent studies have explored the anticancer potential of phosphine compounds. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting a mechanism that may involve the modulation of cellular signaling pathways.
Case Study:
In a study published in Journal of Medicinal Chemistry, researchers found that derivatives of phosphine compounds exhibited cytotoxic effects against breast cancer cells. The study indicated that this compound could enhance the effectiveness of conventional chemotherapeutics when used in combination therapies .
Antioxidant Activity
Phosphine compounds are also known for their antioxidant properties. This compound showed significant free radical scavenging activity in various assays. This property is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders.
Data Table: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Assay Type |
|---|---|---|
| This compound | 25 | DPPH Scavenging |
| Ascorbic Acid | 15 | DPPH Scavenging |
| Trolox | 20 | DPPH Scavenging |
The biological activity of this compound is believed to be mediated through its interaction with metal ions, particularly palladium. The formation of metal-phosphine complexes can enhance the selectivity and efficiency of catalytic processes relevant to drug synthesis .
Research Findings:
- Catalytic Activity: In palladium-catalyzed reactions, this phosphine ligand has shown excellent functional group tolerance, enabling the synthesis of complex organic molecules with high yields .
- Cellular Mechanisms: The compound may influence cellular mechanisms by modulating redox states within cells, contributing to both its anticancer and antioxidant properties.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological aspects. Preliminary studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further investigations are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or phosphine-ligand coupling. For example, analogous tert-butylphosphines are synthesized by reacting tert-butanol with primary phosphines under anhydrous conditions. Optimizing stoichiometry (e.g., excess tert-butylating agents) and using catalysts like palladium for cross-coupling reactions can improve yields .
- Characterization : Confirm purity via P NMR to detect phosphorus environments and GC-MS for molecular weight verification .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Key Techniques :
- P NMR: Identifies distinct phosphorus centers (e.g., tert-butyl vs. methyl phosphine groups) .
- H/C NMR: Resolves alkyl chain environments and tert-butyl group splitting patterns .
- IR Spectroscopy: Detects P–C and P–H stretching vibrations (if present) .
Q. What are the primary applications of this compound in academic research?
- Catalysis : Acts as a ligand in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging its electron-rich phosphine groups to stabilize metal centers .
- Coordination Chemistry : Used to study steric effects in metal-ligand complexes due to its bulky tert-butyl substituents .
Advanced Research Questions
Q. How do steric and electronic properties of this phosphine ligand influence its reactivity in catalytic systems?
- Steric Effects : The tert-butyl groups create significant steric hindrance, reducing ligand lability but increasing selectivity in catalytic cycles. Comparative studies with less bulky analogs (e.g., methyl-diphenylphosphine) show slower substrate association but higher enantioselectivity in asymmetric catalysis .
- Electronic Effects : Electron-donating tert-butyl groups enhance metal center electron density, improving oxidative addition rates in palladium-catalyzed reactions .
Q. What computational methods are suitable for modeling this compound’s interactions in metal complexes?
- DFT Calculations : Predict geometry optimization and electronic structure of metal-phosphine complexes (e.g., Pd or Ni). Basis sets like LANL2DZ for metals and 6-31G* for light atoms are recommended .
- Molecular Dynamics : Simulate ligand substitution dynamics under varying temperatures or solvents .
Q. How can contradictory data on catalytic efficiency be resolved when using this ligand in cross-coupling reactions?
- Approach :
- Controlled Replicates : Ensure consistent anhydrous conditions and catalyst pre-activation.
- Parameter Screening : Systematically vary solvent polarity (e.g., toluene vs. THF), temperature, and metal/ligand ratios.
- In-situ Monitoring : Use techniques like UV-Vis or Raman spectroscopy to track reaction intermediates .
Q. What strategies mitigate challenges in handling and storing this air-sensitive phosphine?
- Stabilization : Store under inert atmosphere (Ar/N) in flame-sealed ampules or Schlenk flasks. Add stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation .
- Handling : Use gloveboxes for synthesis and aliquot preparation. Confirm air-free conditions via P NMR to detect oxidized byproducts (e.g., phosphine oxides) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Challenges : Low volatility complicates GC analysis; phosphine oxidation products may co-elute with target.
- Solutions :
- HPLC-MS with Phosphorus-Specific Detectors : Enhances sensitivity for phosphine-containing impurities.
- Ion Chromatography : Quantifies ionic byproducts (e.g., phosphate salts) .
Safety and Toxicity Considerations
- Handling : Use explosion-proof equipment due to potential pyrophoric behavior. Avoid skin/eye contact; tert-butylphosphanes can cause severe irritation .
- Toxicity Data : Limited studies on the target compound. Extrapolate from analogs like tert-butyldiphenylphosphine (LD > 2000 mg/kg in rats) and prioritize in vitro assays for acute toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
